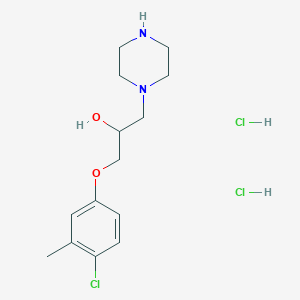

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Beschreibung

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone linked to a 4-chloro-3-methylphenoxy group and an unsubstituted piperazine ring.

Eigenschaften

IUPAC Name |

1-(4-chloro-3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2.2ClH/c1-11-8-13(2-3-14(11)15)19-10-12(18)9-17-6-4-16-5-7-17;;/h2-3,8,12,16,18H,4-7,9-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMZUEDEGKYLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN2CCNCC2)O)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:

Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 4-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with epichlorohydrin to form 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane.

Nucleophilic Substitution: The epoxy intermediate undergoes nucleophilic substitution with piperazine to form 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-one.

Reduction: Formation of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that compounds with similar piperazine structures often exhibit significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating:

- Anxiety Disorders : The compound's structural features may allow it to modulate anxiety-related pathways.

- Depression : Similar compounds have been explored for their antidepressant properties, indicating that this compound could have therapeutic potential in mood disorders.

Radioprotection

Some studies have suggested that substituted piperazines could serve as radioprotective agents. This opens avenues for exploring the compound's efficacy in protecting against radiation-induced damage, which is particularly relevant in clinical settings involving cancer therapies.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Formation of the piperazine ring.

- Introduction of the chloro-substituted phenoxy group.

- Finalization through various coupling reactions.

Despite its potential, the exact mechanism of action remains largely unexplored. However, the presence of functional groups suggests possible interactions with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

Future Research Directions

Given the preliminary findings regarding its biological activities, future research should focus on:

- In vitro and In vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : To elucidate its interaction with specific receptors and pathways.

- Clinical Trials : To evaluate its efficacy and safety in treating anxiety, depression, or as a radioprotective agent.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with receptors, enzymes, or other proteins in biological systems.

Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the phenoxy aromatic ring and the piperazine moiety. Key examples include:

*Calculated molecular formula assumes dihydrochloride salt.

Biologische Aktivität

1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound classified under phenoxypropanolamines. It features a chlorinated phenoxy group, a piperazine ring, and a propanol backbone, making it significant for various scientific research applications, particularly in biology and medicine.

| Property | Details |

|---|---|

| IUPAC Name | 1-(4-chloro-3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol dihydrochloride |

| Molecular Formula | C14H21ClN2O2.2ClH |

| Molecular Weight | 319.23 g/mol |

| CAS Number | 1189939-90-9 |

| PubChem CID | 54595106 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Phenoxy Intermediate : Chlorination of 4-methylphenol to yield 4-chloro-3-methylphenol, followed by reaction with epichlorohydrin.

- Nucleophilic Substitution : The epoxy intermediate reacts with piperazine to form the desired compound.

- Formation of Dihydrochloride Salt : Treatment with hydrochloric acid converts the free base into its dihydrochloride salt.

The biological activity of 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems:

- Receptor Interactions : The compound may act on neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Modulation : It may inhibit or activate specific enzymes, thereby affecting metabolic pathways.

Pharmacological Studies

Research has indicated that this compound exhibits potential therapeutic effects in several areas:

- Antidepressant Activity : Studies have shown that compounds in this class can exhibit antidepressant-like effects in animal models, suggesting a role in modulating serotonin and norepinephrine levels.

- Anxiolytic Effects : Similar compounds have been evaluated for their ability to reduce anxiety behaviors in preclinical studies.

- Neuroprotective Properties : Preliminary data suggest that the compound may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antidepressant Effects :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant improvement in depression-like behaviors in rodent models, indicating potential for future therapeutic development .

- Anxiolytic Activity Investigation :

- Neuroprotective Study :

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, and how can intermediates be validated?

- Methodology : A common approach involves nucleophilic substitution between a halogenated aryl ether (e.g., 4-chloro-3-methylphenol) and a piperazine-containing propanol derivative. Key intermediates should be characterized via / NMR and LC-MS to confirm regiochemistry and purity. For example, describes similar reactions using substituted piperazines, with purification via gradient elution in normal-phase chromatography (e.g., 100% dichloromethane to 10% methanol) . Impurity profiling (e.g., unreacted starting materials) requires HPLC with UV detection at 254 nm.

Q. How can researchers resolve discrepancies in solubility data for this compound across different solvent systems?

- Methodology : Discrepancies often arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues. highlights the importance of controlled drying (e.g., vacuum desiccation at 40°C) to standardize hygroscopic hydrochloride salts . Solubility studies should use USP buffers (pH 1.2–7.4) under nitrogen to prevent oxidation.

Q. What spectroscopic techniques are optimal for confirming the dihydrochloride salt form?

- Methodology : Use FT-IR to identify N–H stretches (2500–3000 cm) characteristic of protonated piperazine. X-ray photoelectron spectroscopy (XPS) can quantify chloride content (Cl 2p binding energy ~198 eV). emphasizes the role of elemental analysis (C, H, N, Cl) to validate stoichiometry (e.g., 2:1 HCl ratio) .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s β-adrenergic receptor binding affinity and selectivity?

- Methodology : Radioligand binding assays using -dihydroalprenolol on transfected HEK293 cells expressing human β1/β2-adrenergic receptors. ’s SAR study on analogous piperazine derivatives demonstrates the impact of aryl substituents (e.g., chloro vs. trifluoromethyl) on receptor selectivity . Competitive binding curves (IC) should be normalized to reference antagonists (e.g., propranolol).

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.